1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride
Overview
Description
“1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1154979-84-6 . It has a molecular weight of 266.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClO4S2/c9-15(12,13)8-5-14(10,11)7-4-2-1-3-6(7)8/h1-4,8H,5H2
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.73 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Synthesis of Heterocyclic Compounds
A novel method for synthesizing five-membered heterocycles containing the sulfonyl group is described, utilizing dilithiation of (isopropylsulfonyl)benzene followed by reaction with various compounds, leading to the production of 2,3-dihydro-1-benzothiophene 1,1-dioxides and similar derivatives (Cabiddu et al., 1993).
Characterization and Reactivity Analysis
Detailed investigations, including DFT calculations, NMR, and IR spectroscopic analyses, were conducted on the lithium salt of the sulfonyl carbanion derived from 2,3-dihydro-1-benzothiophene-1,1-dioxide. This study also explored the reaction of this lithium carbanion with aldehydes and azomethines, leading to chiral hydroxy and amino derivatives (Cadoni et al., 2007).
Cycloaddition Reactions
The regiochemistry of cycloaddition reactions of nitrile oxides to thiophene and benzothiophene 1,1-dioxides was explored, revealing the sulfur dioxide derived from the dimerization of the dipolarophile can catalytically decompose the nitrile oxide, competing with the cycloaddition (Albini et al., 1982).
Synthesis of Benzazoles
Research on the synthesis of 1,3-benzothiazol-2(3H)-one derivatives demonstrated the production of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which further reacted with various compounds to yield sulfonyl chlorides, sulfonic acids, esters, and amides (Dushamov et al., 2020).
Enzyme Inhibitory Activities
Research into the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties was conducted. These compounds showed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase. The study included the synthesis of these compounds, followed by their characterization and testing for enzyme inhibitory activities (Abbasi et al., 2019).
Antibacterial Potential
The anti-bacterial potential of some N-substituted sulfonamides bearing the benzodioxane moiety was investigated. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S2/c9-15(12,13)8-5-14(10,11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUKOSFZXFIOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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